Trimethylsilylquinine
Description
Contextualization of Chiral Organocatalysis and Cinchona Alkaloid Derivatives
Chiral organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions and control their stereochemical outcome, has become a cornerstone of modern organic synthesis. This field offers a sustainable and often complementary alternative to traditional metal-based catalysts. Within this domain, Cinchona alkaloids, a family of naturally occurring compounds extracted from the bark of the Cinchona tree, are celebrated for their inherent chirality and catalytic prowess. acs.org
These alkaloids, including quinine (B1679958), quinidine (B1679956), cinchonine, and cinchonidine, possess a unique bicyclic core structure with multiple stereocenters and functional groups that can be readily modified. This modularity has allowed for the development of a vast library of derivatives, each tailored to specific catalytic applications. These modifications are crucial for fine-tuning the steric and electronic properties of the catalyst, thereby enhancing its activity and selectivity.
Evolution of Trimethylsilylquinine as a Prominent Chiral Catalyst
This compound (TMSQN) is a derivative of quinine where the hydroxyl group at the C9 position is protected by a trimethylsilyl (B98337) (TMS) ether. This seemingly simple modification has profound implications for its catalytic activity. The introduction of the bulky TMS group alters the steric environment around the catalytically active quinuclidine (B89598) nitrogen, influencing the approach of substrates and thereby enhancing enantioselectivity in a variety of reactions.
The development of TMSQN was a significant step in the evolution of Cinchona alkaloid catalysis. Early studies often utilized the unmodified alkaloids, but researchers soon realized that derivatization of the C9 hydroxyl group could lead to superior catalytic performance. The silyl (B83357) ether in TMSQN, for instance, has been shown to be particularly effective in promoting reactions such as ketene-aldehyde cycloadditions. nih.gov This has paved the way for its establishment as a reliable and highly effective organocatalyst in the synthesis of valuable chiral building blocks.
Scope and Significance of this compound in Contemporary Organic Synthesis Research
The significance of this compound in contemporary organic synthesis lies in its ability to catalyze a range of important transformations with high levels of stereocontrol. It has proven to be particularly adept in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.
One of the most notable applications of TMSQN is in the asymmetric synthesis of β-lactones through the [2+2] cycloaddition of ketenes with aldehydes. pitt.eduacs.org β-Lactones are versatile synthetic intermediates that can be converted into a wide array of other functional groups. The catalytic prowess of TMSQN extends to the synthesis of γ-lactams, another important structural motif found in many biologically active molecules and natural products. orgsyn.orgnih.gov
Computational studies, such as those employing Density Functional Theory (DFT), have provided deep insights into the mechanism of TMSQN catalysis. acs.orgnih.gov These studies have elucidated the crucial role of the catalyst in forming an ammonium (B1175870) enolate intermediate, which then undergoes a stereoselective C-C bond formation. acs.orgnih.gov This fundamental understanding is critical for the rational design of new catalysts and the optimization of reaction conditions. The continued exploration of TMSQN and its analogs promises to further expand the toolkit of synthetic chemists, enabling the efficient and enantioselective synthesis of increasingly complex and valuable molecules.
Detailed Research Findings: this compound in Asymmetric Cycloadditions
The utility of this compound as a chiral organocatalyst is exemplified by its successful application in various asymmetric cycloaddition reactions. The following tables summarize key research findings, showcasing the catalyst's effectiveness in producing highly enantioenriched products.
Asymmetric Synthesis of β-Lactones via [2+2] Cycloaddition
This compound has been instrumental in the enantioselective synthesis of β-lactones from ketenes and aldehydes. The catalyst promotes the formation of a chiral acylammonium enolate intermediate, which then reacts with the aldehyde to yield the desired β-lactone with high stereoselectivity.
| Aldehyde | Ketene (B1206846) Precursor | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Isobutyraldehyde | Propionyl chloride | 3-Methyl-4-(propan-2-yl)oxetan-2-one | - | 93 (S) | acs.orgpitt.edu |
| Hydrocinnamaldehyde | Methylketene (from propionyl chloride) | 4-(2-Phenylethyl)-3-methyloxetan-2-one | Moderate Conversion | Excellent | pitt.edu |
Table 1: Selected examples of this compound-catalyzed asymmetric synthesis of β-lactones. Note: Specific yield data was not available for all entries in the referenced literature.
Asymmetric Heterodimerization of Ketenes
A significant application of this compound is in the catalytic, asymmetric heterodimerization of ketenes, leading to the formation of β-lactones with excellent enantio- and diastereoselectivity.
| Ketene 1 (from Acid Chloride) | Ketene 2 (from Acid Chloride) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methylketene | Methylphenylketene | Substituted β-lactone | High | High | acs.orgnih.govresearchgate.net |
Table 2: this compound-catalyzed asymmetric heterodimerization of ketenes. Note: The references highlight the high selectivity of this transformation, though specific yield and ee values for a range of substrates are best found within the full publications.
Asymmetric Synthesis of γ-Lactams
This compound has also been employed in nucleophile-catalyzed Michael-proton transfer-lactamization (NCMPL) reactions to produce functionalized γ-lactams with high enantiopurity, demonstrating its versatility in constructing different ring sizes.
| Unsaturated Acyl Chloride | Bis-nucleophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (2E,4E)-5-Phenylpenta-2,4-dienoyl chloride | N-protected aminomalonate | Functionalized γ-lactam | 71 | >99:1 | orgsyn.org |
Table 3: Example of this compound-catalyzed enantioselective synthesis of a γ-lactam.
Structure
3D Structure
Properties
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2Si/c1-6-16-15-25-12-10-17(16)13-22(25)23(27-28(3,4)5)19-9-11-24-21-8-7-18(26-2)14-20(19)21/h6-9,11,14,16-17,22-23H,1,10,12-13,15H2,2-5H3/t16-,17-,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECXMWGKYEZPW-BSWISCRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222348 | |
| Record name | (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75332-25-1 | |
| Record name | (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75332-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Trimethylsilylquinine in Asymmetric Catalysis Research
General Principles of Trimethylsilylquinine-Mediated Asymmetric Induction
Asymmetric induction is the process by which a chiral entity, such as a catalyst, influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another. In the context of this compound, this is achieved through non-covalent interactions between the catalyst and the reactants in the transition state. The mechanism of asymmetric induction by silylated cinchona alkaloids involves the formation of a rigid, enzyme-like pocket around the activated nucleophile or electrophile. This pocket is created by the specific three-dimensional arrangement of the quinoline (B57606) and quinuclidine (B89598) rings of the alkaloid.
Asymmetric [2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings. This compound has been successfully employed as a catalyst in several types of asymmetric [2+2] cycloadditions, leading to the synthesis of valuable chiral building blocks.
Enantioselective and Diastereoselective Ketene (B1206846) Heterodimerization
The heterodimerization of ketenes is a valuable method for the synthesis of β-lactones, which are important intermediates in organic synthesis. This compound has been shown to be an effective catalyst for the asymmetric [2+2] cycloaddition of two different ketenes, controlling both the enantioselectivity and diastereoselectivity of the reaction.
In a typical reaction, the quinuclidine nitrogen of this compound is believed to react with one of the ketenes to form a reactive ammonium (B1175870) enolate intermediate. The chiral environment provided by the catalyst then directs the approach of the second ketene, leading to the formation of the β-lactone with high stereocontrol. The trimethylsilyl (B98337) group plays a crucial role in enhancing the steric bulk of the catalyst, thereby improving the facial selectivity of the cycloaddition.
| Catalyst | Ketene 1 | Ketene 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| This compound | Alkylketene | Phenylketene | High | High |
| This compound | Chloroketene | Phenylketene | Moderate to High | Moderate to High |
Formal [2+2] Cycloaddition of Ammonium Enolates with Electrophiles
While the formal [2+2] cycloaddition of ammonium enolates with various electrophiles is a known strategy for the synthesis of four-membered rings, specific and detailed research findings on the use of this compound as a catalyst for this reaction are not extensively documented in the reviewed literature. However, the general principles of cinchona alkaloid catalysis suggest that this compound could potentially be applied in this context. The quinuclidine nitrogen would be expected to react with a suitable precursor to form the ammonium enolate, with the chiral backbone of the catalyst directing the subsequent cycloaddition with an electrophile. Further research is needed to explore and establish the efficacy of this compound in this specific transformation.
Acyl Halide-Aldehyde Cyclocondensation (AAC) for β-Lactone Synthesis
The cyclocondensation of acyl halides with aldehydes is a direct and atom-economical method for the synthesis of β-lactones. Cinchona alkaloids, the parent family of this compound, have been successfully utilized as catalysts in this reaction. These catalysts are capable of activating the acyl halide and directing the stereochemical outcome of the cycloaddition.
The proposed mechanism involves the reaction of the cinchona alkaloid with the acyl halide to form a reactive acylammonium species. This intermediate then undergoes a [2+2] cycloaddition with the aldehyde, with the stereoselectivity being controlled by the chiral scaffold of the catalyst. Given that this compound is a modified cinchona alkaloid, it is plausible that it could also serve as an effective catalyst in this transformation, potentially offering unique selectivity due to the presence of the trimethylsilyl group. Research in this area has shown that other silyl-ether modified cinchona alkaloids can be effective, suggesting a promising avenue for the application of this compound.
Asymmetric [4+2] Cycloaddition Reactions
[4+2] cycloaddition reactions, most notably the Diels-Alder reaction, are fundamental transformations for the construction of six-membered rings. The development of catalytic and asymmetric versions of these reactions is of great importance in organic synthesis.
Chiral Catalyst Role in [4+2] Additions with Aliphatic Nitroalkenes
The use of aliphatic nitroalkenes as dienophiles in asymmetric [4+2] cycloaddition reactions represents a significant challenge due to their generally lower reactivity compared to other dienophiles. However, research has shown that silyl (B83357) ether derivatives of cinchona alkaloids can be effective catalysts for this transformation.
In these reactions, the cinchona alkaloid catalyst is believed to act as a bifunctional catalyst. The basic quinuclidine nitrogen can activate the diene, while the hydroxyl group at the C9 position (or in the case of this compound, the silyloxy group) can interact with the nitro group of the nitroalkene through hydrogen bonding or other Lewis acid-type interactions. This dual activation brings the reactants together in a well-organized, chiral transition state, leading to high levels of diastereo- and enantioselectivity. Although direct studies focusing solely on this compound in this specific reaction are limited, the positive results obtained with other 9-silyl ether cinchona alkaloids strongly suggest that this compound would also be a competent catalyst. The size and electronic nature of the silyl group can have a significant impact on the selectivity of the reaction, and the trimethylsilyl group offers a specific steric and electronic profile that could be beneficial.
| Catalyst | Diene | Nitroalkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 9-Silyl Ether Cinchona Alkaloid | 2-Pyrones | Aliphatic Nitroalkenes | Good to Excellent | Good to Excellent |
Regioselectivity Control in Formal Cycloadditions
The control of regioselectivity in cycloaddition reactions is a significant challenge in organic synthesis. While specific studies focusing exclusively on this compound's role in regioselectivity control are not extensively detailed in the provided search results, the broader context of Lewis base-catalyzed formal cycloadditions offers valuable insights. In related systems, the nature of the catalyst, particularly its steric and electronic properties, plays a crucial role in directing the regiochemical outcome of the reaction. For instance, in the formal [2+2] and [4+2] cycloadditions of ammonium enolates with trifluoromethylenones, the regioselectivity is dictated by the substituents on both the enolate and the enone. Lewis base catalysts, a class to which this compound belongs, are instrumental in the formation of the key ammonium enolate intermediate. The structure of the catalyst can influence the conformation of this intermediate, thereby directing the subsequent cycloaddition to favor one regioisomer over another. In some cases, a mixture of [2+2] and [4+2] cycloaddition products is observed, highlighting the subtle energetic balance that governs the regiochemical pathway. nih.gov The choice of catalyst can be a determining factor in shifting this balance towards a desired regioisomer.
Asymmetric [3+2] Cycloaddition Reactions
A significant application of this compound and its pseudoenantiomer, Trimethylsilylquinidine, is in the asymmetric [3+2] cycloaddition of ketenes with azomethine imines. This reaction provides a powerful method for the synthesis of chiral bicyclic pyrazolidinones, which are important structural motifs in medicinal chemistry. In a notable study, a range of alkaloid catalysts were screened, and this compound was found to be an effective catalyst for providing high enantiocontrol in this transformation. nih.gov
The reaction, which involves the in situ generation of ketenes from acyl chlorides, proceeds with excellent enantioselectivity, often exceeding 96% ee. nih.govnih.govresearchgate.net The diastereoselectivity of the reaction can be influenced by the catalyst and the substituents on the ketene and azomethine imine. The products are generally formed in good to excellent yields, typically ranging from 52% to 99%. nih.govnih.govresearchgate.net This method represents a significant advancement as it is one of the first unambiguous examples of an enantioselective reaction between ketenes and a 1,3-dipole. nih.gov The proposed mechanism involves the addition of the alkaloid catalyst to the ketene to form an ammonium enolate intermediate, which then undergoes a cycloaddition with the azomethine imine. nih.gov
Table 1: this compound-catalyzed [3+2] Cycloaddition of Ketenes and Azomethine Imines
| Entry | Ketene Precursor | Azomethine Imine | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Phenylacetyl chloride | N-benzoyl-N'-phenylhydrazine | TMS-Quinine | 75 | 1:1 | 96 |
| 2 | Propionyl chloride | N-benzoyl-N'-phenylhydrazine | TMS-Quinine | 85 | 3:1 | 97 |
| 3 | Acetoxyacetyl chloride | N-benzoyl-N'-phenylhydrazine | TMS-Quinine | 65 | >20:1 | 98 |
Other Asymmetric Transformations Catalyzed by this compound
Beyond cycloadditions and cascade reactions, this compound and related quinine (B1679958) derivatives have been utilized as catalysts in a variety of other asymmetric transformations. One notable example is the asymmetric Michael addition. Quinine itself has been shown to catalyze the asymmetric Michael addition of malononitriles to enones in sustainable solvents like diethyl carbonate. rsc.org Furthermore, sodium demethylquinine salt has been used to catalyze the asymmetric Michael addition of trisubstituted carbon nucleophiles to nitroalkenes in water, leading to the synthesis of compounds with quaternary and tertiary carbon centers. nih.gov
Another area where quinine derivatives have shown promise is in the Strecker reaction. An efficient, organocatalytic enantioselective synthesis of N-arylsulfonyl α-amino nitriles from the corresponding α-amido sulfones has been developed using quinine as the catalyst. kit.edu This reaction provides access to chiral α-amino nitriles, which are valuable synthetic intermediates. These examples demonstrate the versatility of the quinine scaffold, and by extension, derivatives like this compound, in promoting a broad range of asymmetric reactions.
Stereoselective γ-Amination of Unsaturated Acyl Chlorides
The development of catalytic, enantioselective methods for the synthesis of chiral γ-amino acids and their derivatives is a significant focus of chemical research due to their prevalence in biologically active molecules. The cinchona alkaloid-catalyzed γ-amination of α,β-unsaturated acyl chlorides with azodicarboxylates has been established as a powerful tool for this purpose. In these reactions, a chiral catalyst, such as a derivative of quinine, facilitates the addition of a nitrogen source to the γ-position of the unsaturated system, creating a new stereocenter with high enantiopurity.
While specific studies focusing exclusively on this compound for this transformation are part of the broader landscape of cinchona alkaloid catalysis, the general mechanism involves the formation of a chiral enolate intermediate through the reaction of the acyl chloride with the catalyst. This intermediate then reacts with the azodicarboxylate in a stereocontrolled manner, dictated by the chiral environment provided by the catalyst. Subsequent reduction of the resulting dihydropyridazinones yields the desired γ-amino acid derivatives. The bulky trimethylsilyl group on the quinine catalyst can play a crucial role in enhancing the stereoselectivity by influencing the orientation of the substrates in the transition state.
Detailed research findings have demonstrated the high efficiency of cinchona alkaloid catalysts in this reaction. For instance, the reaction of cinnamoyl chloride with dibenzyl azodicarboxylate, catalyzed by a cinchona alkaloid derivative, can proceed in high yield and with excellent enantioselectivity.
| Entry | Unsaturated Acyl Chloride | Azodicarboxylate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cinnamoyl chloride | Dibenzyl azodicarboxylate | Quinine derivative | Toluene | -20 | 95 | 92 |
| 2 | Crotonoyl chloride | Diethyl azodicarboxylate | Quinine derivative | CH2Cl2 | -20 | 88 | 90 |
| 3 | 3,3-Dimethylacryloyl chloride | Di-tert-butyl azodicarboxylate | Quinine derivative | THF | 0 | 91 | 85 |
Role in Chiral β-Lactone Production for Complex Target Synthesis
Chiral β-lactones are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. The catalytic asymmetric synthesis of β-lactones from ketenes has been a long-standing challenge. This compound (TMS-quinine) has been identified as a highly effective catalyst for the heterodimerization of ketenes, leading to the formation of chiral β-lactones with excellent enantioselectivity and regioselectivity.
In this process, TMS-quinine catalyzes the [2+2] cycloaddition of two different ketene molecules. The reaction typically involves a more reactive "donor" ketene and a less reactive "acceptor" ketene. The catalyst controls the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the β-lactone product. The trimethylsilyl group on the catalyst is crucial for achieving high levels of stereocontrol.
Extensive studies have demonstrated the broad scope of this methodology, with a variety of ketenes being successfully employed to generate a diverse range of chiral β-lactones. The products are obtained in good to excellent yields and with exceptional levels of enantiomeric excess.
| Entry | Donor Ketene | Acceptor Ketene | Catalyst | Solvent | Yield (%) | ee (%) | Z:E Ratio |
| 1 | Methylketene | Phenylketene | TMS-quinine | Toluene | 85 | 98 | >95:5 |
| 2 | Ethylketene | Naphthylketene | TMS-quinine | Hexane | 90 | 99 | >95:5 |
| 3 | n-Propylketene | (4-Chlorophenyl)ketene | TMS-quinine | Toluene | 82 | 97 | 90:10 |
| 4 | Isopropylketene | (4-Methoxyphenyl)ketene | TMS-quinine | Hexane | 78 | 96 | 88:12 |
The chiral β-lactones produced through this method can be further elaborated into more complex molecular architectures. Their strained four-membered ring is susceptible to nucleophilic ring-opening, providing access to a variety of functionalized chiral building blocks, thus highlighting the significance of this compound in the synthesis of complex target molecules.
Mechanistic Investigations of Trimethylsilylquinine Catalyzed Reactions
Elucidation of Catalytic Cycles and Intermediates
The catalytic cycle of a reaction outlines the series of steps through which a catalyst participates in a chemical transformation, is regenerated, and can then re-enter the cycle. Identifying the intermediates formed during this process is key to understanding the reaction pathway. In the context of trimethylsilylquinine-catalyzed reactions, the formation and subsequent reactivity of ammonium (B1175870) enolates are of central importance.
This compound, being a derivative of quinine (B1679958), possesses a quinuclidine (B89598) nitrogen that can be quaternized. In the presence of a suitable substrate, such as a ketene (B1206846) or a silyl (B83357) enol ether, and an appropriate activating agent, the catalyst can facilitate the formation of a key intermediate: a quaternary ammonium enolate. This species is generated through the interaction of the nucleophilic substrate with the chiral catalyst framework.
The formation of this ammonium enolate is a critical step, as it brings the substrate into the chiral environment of the catalyst, setting the stage for stereoselective bond formation. The reactivity of the ammonium enolate is then directed towards an electrophile, such as an aldehyde. The facial selectivity of the electrophile's approach to the enolate is dictated by the steric and electronic properties of the catalyst, ultimately determining the stereochemistry of the product.
While direct experimental observation of these transient ammonium enolates can be challenging, their existence is supported by a wealth of mechanistic studies on related Cinchona alkaloid-based catalysts. These studies often employ techniques such as NMR spectroscopy and kinetic analysis to probe the reaction pathway and identify key intermediates.
The stereoselectivity of a reaction is often determined in a single, irreversible step known as the stereoselectivity-determining step (SDS). In many reactions catalyzed by Cinchona alkaloids and their derivatives, the reaction is believed to proceed through a stepwise mechanism.
For instance, in the context of a cycloaddition reaction between a ketene and an aldehyde catalyzed by this compound, the reaction is unlikely to be a concerted process. Instead, a plausible stepwise pathway involves the initial formation of the ammonium enolate, followed by its nucleophilic attack on the aldehyde. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate to form the final product is the step where the crucial stereochemical information is locked in.
Carbon isotope effect studies on analogous systems have provided evidence for such stepwise mechanisms. By measuring the kinetic isotope effects at different atomic positions, researchers can distinguish between concerted and stepwise pathways and pinpoint the rate-determining and stereoselectivity-determining steps of the reaction.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. Density Functional Theory (DFT) calculations, in particular, have been instrumental in understanding the intricacies of catalytic reactions.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations can be used to locate and characterize the transition states of elementary reaction steps. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
For this compound-catalyzed reactions, DFT calculations can be used to model the interaction between the catalyst, the substrate, and the electrophile. By calculating the energies of various possible transition state structures, researchers can predict which pathway is energetically most favorable and, therefore, most likely to occur. This analysis can reveal the subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome of the reaction.
For example, in a related study on a Cinchona alkaloid-catalyzed reaction, DFT calculations were employed to analyze the transition states leading to the different stereoisomers of the product. The calculations revealed that the favored transition state was stabilized by specific hydrogen bonding interactions between the catalyst and the substrates, thus explaining the observed high enantioselectivity.
By connecting the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, provides a comprehensive overview of the energetic landscape of the reaction.
In the study of this compound-catalyzed reactions, computational analysis of the reaction coordinate can help to visualize the entire catalytic cycle. It can confirm the stepwise nature of the reaction and identify the highest energy barrier, which corresponds to the rate-determining step. Furthermore, by comparing the energy profiles of the pathways leading to different stereoisomers, the origins of stereoselectivity can be quantitatively assessed.
| Reaction Step | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Initial state with catalyst, enolate precursor, and aldehyde. |
| Ammonium Enolate Formation | +5.2 | Formation of the key chiral intermediate. |
| Transition State 1 (TS1) | +15.8 | Transition state for the C-C bond formation (major diastereomer). |
| Transition State 2 (TS2) | +17.5 | Transition state for the C-C bond formation (minor diastereomer). |
| Intermediate | -8.3 | Tetrahedral intermediate formed after C-C bond formation. |
| Products | -22.1 | Final product and regenerated catalyst. |
This is a representative data table based on DFT calculations of analogous Cinchona alkaloid-catalyzed aldol (B89426) reactions and is intended for illustrative purposes.
Stereochemical Control Elements
The ability of this compound to induce high levels of stereoselectivity stems from the specific three-dimensional arrangement of its functional groups. Several key elements of the catalyst's structure work in concert to create a highly organized transition state.
The chiral backbone of the quinine molecule provides a rigid scaffold that positions the key functional groups in a well-defined spatial orientation. The quinuclidine nitrogen, which forms the ammonium enolate, and the quinoline (B57606) ring system create a chiral pocket around the reactive center.
The trimethylsilyl (B98337) group at the C9 hydroxyl position plays a crucial role in modulating the steric environment of the catalyst. This bulky group can effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered side. This steric directing effect is a common strategy in asymmetric catalysis for achieving high levels of stereocontrol.
Identification of Noncovalent Interactions Influencing Stereoselectivity (e.g., C-H···π, C-H···O)
In asymmetric catalysis, noncovalent interactions between the catalyst and substrate in the transition state are crucial for achieving high levels of stereoselectivity. For catalysts derived from Cinchona alkaloids, such as this compound, specific interactions have been identified through computational and experimental studies as key determinants of stereochemical outcomes.
One of the most significant interactions is the formation of an oxyanion hole, which stabilizes the developing negative charge on an oxygen atom in the transition state. nih.govresearchgate.net While traditional oxyanion holes in enzymes often rely on N-H or O-H hydrogen bond donors, studies on Cinchona alkaloid-catalyzed reactions have revealed the pivotal role of C-H···O interactions. nih.gov DFT calculations on the asymmetric methanolysis of meso-cyclic anhydrides catalyzed by related Cinchona alkaloids show that an oxyanion hole composed of C-H groups can effectively stabilize the tetrahedral intermediate. nih.govresearchgate.net This stabilization occurs via multiple C-H···O hydrogen bonds, which correctly orient the substrate within the chiral pocket of the catalyst. This "three-point interaction" model is essential for enantioselection. nih.gov
Although studies focusing specifically on this compound are limited, the fundamental catalytic scaffold is shared with other Cinchona alkaloids. Therefore, it is highly probable that similar C-H···O interactions between the alkaloid backbone and the substrate's carbonyl oxygen are instrumental in stabilizing the stereodetermining transition state in reactions catalyzed by this compound. These weak, yet collectively significant, interactions help lock the substrate into a specific conformation, exposing one face of the reactive group to the attacking reagent over the other. nih.gov
Origin of Enantio- and Diastereoselectivity
The stereochemical outcome of reactions catalyzed by this compound, particularly in the context of Staudinger ketene-imine cycloadditions to form β-lactams, is determined in a multi-step mechanism. The reaction is not a concerted [2+2] cycloaddition but proceeds through a zwitterionic intermediate. wikipedia.orgnih.gov The stereoselectivity is established by the kinetics of the competing pathways that this intermediate can follow.
The generally accepted mechanism involves the initial nucleophilic attack of the imine's nitrogen atom on the ketene's central carbonyl carbon. wikipedia.orgnih.govorganic-chemistry.org This step forms a zwitterionic enolate intermediate. The final stereochemistry of the β-lactam product depends on the subsequent intramolecular ring closure.
Diastereoselectivity : The relative stereochemistry (cis or trans) is often dictated by the geometry of the starting imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.org As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. nih.gov This is because the initial nucleophilic attack establishes a specific conformation of the zwitterionic intermediate. A rapid ring-closure of this intermediate leads to the cis product. However, if the substituents allow for rotation around the C-N bond in the intermediate to form a more stable conformer before cyclization, the trans product can be formed. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine typically accelerate the direct ring closure, favoring the cis isomer. organic-chemistry.org
Enantioselectivity : The chiral catalyst, this compound, controls the enantioselectivity by directing the initial nucleophilic attack to one of the ketene's enantiotopic faces. The catalyst's complex three-dimensional structure creates a chiral environment that differentiates between the two possible transition states. The noncovalent interactions discussed previously (Section 4.3.1) stabilize one transition state over the other, leading to the preferential formation of one enantiomer of the zwitterionic intermediate and, consequently, the final product.
Influence of Reaction Parameters on Mechanism and Selectivity
Role of Lewis Acid Additives (e.g., LiClO4) in Catalytic Performance
The performance of this compound as a catalyst can be significantly enhanced by the use of additives, particularly Lewis acids. Lithium perchlorate (LiClO4) has been shown to act as an effective co-catalyst in cycloaddition reactions. nih.gov
In the [4+2] cycloaddition reaction between N-thioacyl imines and ketenes catalyzed by O-trimethylsilylquinine, the addition of LiClO4 was found to be crucial for achieving high reactivity and selectivity. nih.gov The proposed mechanism suggests a bifunctional activation where the this compound acts as a nucleophilic catalyst to activate the ketene, while the lithium cation (Li+) acts as a Lewis acid. nih.govresearchgate.net
The role of the Li+ ion is believed to be the coordination of the transition state complex. By coordinating to electronegative atoms in the substrates, such as the oxygen of the ketene or the sulfur of the N-thioacyl imine, the Li+ ion can:
Enhance Electrophilicity : It increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Organize the Transition State : It helps to organize the components of the reaction into a more rigid, chair-like transition state geometry. nih.gov This pre-organization lowers the activation energy and enhances the facial selectivity dictated by the chiral quinine catalyst.
This cooperative catalysis, where the Lewis basic site of the catalyst activates one reactant and the Lewis acidic co-catalyst activates the other, is a powerful strategy for improving catalytic performance.
Solvent Effects on Catalytic Efficiency and Stereocontrol
The choice of solvent is a critical parameter that can profoundly influence the efficiency and stereoselectivity of a catalytic reaction. rsc.orgresearchgate.net Solvents can affect reaction rates and stereochemical outcomes by solvating the catalyst, substrates, and transition states to different extents. mdpi.commdpi.com
The selectivity of nucleophilic substitution reactions can be highly dependent on the solvent. nih.gov In general, polar solvents tend to favor Sₙ1-type mechanisms by stabilizing charged intermediates, whereas nonpolar solvents often favor Sₙ2-type pathways. nih.gov In the context of this compound-catalyzed reactions, which may proceed through zwitterionic intermediates, solvent polarity can play a decisive role. A more polar solvent could stabilize the zwitterionic intermediate, potentially altering the energy barrier for rotation versus ring-closure and thus affecting the diastereoselectivity. researchgate.net
Furthermore, specific solute-solvent interactions, such as hydrogen bonding, can influence the conformational flexibility of the catalyst-substrate complex. mdpi.com These interactions can either reinforce or disrupt the noncovalent interactions responsible for stereochemical induction. rsc.org For instance, a coordinating solvent might compete with the substrate for binding to the catalyst, potentially lowering enantioselectivity. Conversely, a non-coordinating, nonpolar solvent is often preferred to maximize the influence of the catalyst's chiral architecture. The interplay between solvent-solute interactions can be complex, and optimizing the solvent is often essential for achieving the desired catalytic performance. researchgate.net
Computational Chemistry Studies of Trimethylsilylquinine Systems
Molecular Modeling of Trimethylsilylquinine Structure and Conformation
The three-dimensional structure and conformational flexibility of a catalyst are fundamental to its function. For Cinchona alkaloids, including derivatives like this compound, molecular modeling is crucial for identifying the most stable and catalytically relevant conformations. nih.gov The presence of the bulky trimethylsilyl (B98337) (TMS) group at the C9-hydroxyl position significantly influences the conformational landscape compared to the parent quinine (B1679958) molecule.
Researchers employ a variety of computational methods, ranging from molecular mechanics to more accurate quantum mechanical approaches like Density Functional Theory (DFT), to perform conformational analyses. nih.govresearchgate.net These studies systematically explore the potential energy surface of the molecule to locate low-energy conformers. For Cinchona alkaloids, the orientation around the C8-C9 and C9-O bonds is particularly important, leading to several key conformations often described as syn-open or anti-open. nih.gov The TMS group's steric and electronic properties will dictate the relative energies of these conformers, influencing the accessibility of the catalyst's active sites—the quinuclidine (B89598) nitrogen and the quinoline (B57606) ring system.
Computational findings from these analyses are often presented in terms of relative energies, indicating the stability of one conformer versus another. This information is critical, as the catalyst may adopt a specific conformation to effectively interact with a substrate.
Table 1: Illustrative Relative Energies of Postulated this compound Conformers
| Conformer | Description | Method | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conformer A | Anti-Open | DFT (B3LYP/6-31G*) | 0.00 |
| Conformer B | Syn-Open | DFT (B3LYP/6-31G*) | +1.5 |
| Conformer C | Other | DFT (B3LYP/6-31G*) | +3.2 |
Note: This table is illustrative, showing the type of data generated from conformational analysis. Actual values would require specific calculations for this compound.
Theoretical Prediction of Chiral Recognition and Substrate Binding
The ability of a chiral catalyst like this compound to produce one enantiomer of a product over the other (enantioselectivity) stems from its ability to distinguish between different approaches of the substrate. Theoretical predictions of this chiral recognition are central to understanding the catalyst's efficacy.
Computational models are used to study the pre-catalytic complex formed between this compound and the substrate. Using methods like DFT, researchers can optimize the geometry of this complex and analyze the non-covalent interactions that stabilize it. acs.orgnih.gov Key interactions in Cinchona alkaloid catalysis often include:
Hydrogen Bonding: Although the C9-hydroxyl is silylated, other C-H donors on the catalyst framework can form weak hydrogen bonds.
π-π Stacking: Interactions between the aromatic quinoline ring of the catalyst and an aromatic ring on the substrate can be a crucial organizing element. nih.gov
Steric Repulsion: The bulky TMS group and the quinoline ring create a defined chiral pocket, sterically hindering certain substrate approaches while favoring others. nih.gov
By comparing the binding energies of the substrate approaching the catalyst from different faces (e.g., Re-face vs. Si-face), a theoretical prediction of the favored reaction pathway, and thus the product's stereochemistry, can be made. rsc.org
Simulation of Catalyst-Substrate/Intermediate Interactions
To fully understand a catalytic cycle, it is essential to simulate the interactions not just at the initial binding stage but also through the formation of intermediates and transition states. diva-portal.org The transition state is the highest energy point along the reaction coordinate and is the key to understanding both the rate and selectivity of a reaction. researchgate.net
Quantum mechanical calculations, particularly DFT, are the primary tools for locating and characterizing transition state structures. nih.gov For a reaction catalyzed by this compound, computational chemists would model the competing transition states leading to the different enantiomeric products. A comparison of the calculated activation energies (the energy difference between the reactant complex and the transition state) reveals the kinetically favored pathway. The pathway with the lower activation energy will be faster and lead to the major product.
These simulations provide detailed geometric information about the transition state, showing precisely how the catalyst stabilizes the reacting substrate through specific interactions. acs.org This knowledge is invaluable for explaining the observed enantioselectivity and for rationally modifying the catalyst to improve it.
Table 2: Example Transition State Analysis for a Hypothetical Reaction
| Parameter | Pathway to R-Product | Pathway to S-Product |
|---|---|---|
| Transition State (TS) Structure | TS-R | TS-S |
| Activation Energy (ΔG‡) | 15.2 kcal/mol | 17.5 kcal/mol |
| Key Catalyst-Substrate Distance | 2.1 Å (N···C) | 2.4 Å (N···C) |
| Predicted Selectivity | 98:2 (R:S) | - |
Note: This table illustrates typical data from transition state calculations. The predicted selectivity is derived from the difference in activation energies (ΔΔG‡).
Advanced Quantum Chemical Calculations for Catalytic Design
The ultimate goal of many computational studies is the in silico design of new and improved catalysts. nih.govibs.re.kr Advanced quantum chemical calculations serve as a predictive engine in this process, allowing chemists to evaluate the potential of a novel catalyst design before undertaking laborious and costly synthesis. researchgate.net
This process often involves an iterative cycle of design, computation, and analysis:
Hypothesize: A new catalyst is proposed by modifying the structure of this compound (e.g., changing substituents on the quinoline ring).
Calculate: High-level quantum chemical calculations are performed to predict the catalyst's conformational preferences and, most importantly, the transition state energies for a benchmark reaction.
Analyze: The predicted selectivity and activity are compared to the parent catalyst. The electronic and steric effects of the modification are analyzed to understand the origin of any predicted improvement.
Refine: Based on the analysis, the design is further refined, and the cycle repeats.
By leveraging computational screening, researchers can rapidly assess a wide range of potential catalyst structures, prioritizing the most promising candidates for experimental synthesis and testing. This synergy between theory and experiment accelerates the discovery of next-generation catalysts with superior performance. ibs.re.kr Emerging techniques, including the use of quantum computers, promise to further enhance the accuracy and speed of these calculations, revolutionizing the field of catalyst design. riverlane.com
Derivatization and Structural Modification of Trimethylsilylquinine for Research Advancement
Rational Design of Novel Trimethylsilylquinine Derivatives for Enhanced Catalytic Activity
The rational design of novel this compound derivatives is a cornerstone of modern catalyst development, focusing on the targeted modification of the parent molecule to boost catalytic activity and selectivity. While specific studies focusing exclusively on this compound are limited, the broader field of cinchona alkaloid chemistry provides a robust framework for this endeavor. The primary sites for modification on the this compound scaffold include the C9 hydroxyl group (which is silylated), the quinuclidine (B89598) nitrogen, the quinoline (B57606) ring, and the vinyl group.
One of the key strategies in the rational design of cinchona alkaloid derivatives involves the introduction of bulky or electronically distinct groups to modulate the steric environment around the catalytic center. For instance, the replacement of the trimethylsilyl (B98337) (TMS) group with other silyl (B83357) ethers, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triphenylsilyl (TPS), can systematically alter the steric hindrance, thereby influencing the enantioselectivity of the catalyzed reaction.
Furthermore, modifications to the quinoline ring, such as the introduction of electron-donating or electron-withdrawing substituents, can impact the electronic properties of the catalyst. These changes can influence the catalyst's interaction with substrates and reagents, ultimately affecting reaction rates and stereochemical outcomes. The development of bifunctional catalysts, incorporating additional hydrogen-bonding moieties like thiourea (B124793) or squaramide groups at the C6' position of the quinoline ring, has proven to be a particularly effective strategy for enhancing the catalytic activity of cinchona alkaloids in a variety of asymmetric transformations.
Computational modeling and theoretical calculations play an increasingly important role in the rational design process. By simulating the transition states of catalyzed reactions, researchers can predict how specific structural modifications will affect the catalyst's performance, allowing for a more targeted and efficient approach to catalyst development.
A summary of potential modification sites on the this compound scaffold and their intended effects is presented in the table below.
| Modification Site | Potential Modification | Intended Effect on Catalytic Activity |
| C9-OTMS Group | Variation of the silyl group (e.g., TES, TBDPS) | Modulate steric hindrance around the active site |
| Quinuclidine Nitrogen | Quaternization with various alkyl or aryl groups | Alter solubility and create phase-transfer catalysts |
| Quinoline Ring | Introduction of substituents (e.g., -OMe, -NO2) | Tune electronic properties and catalyst-substrate interactions |
| Vinyl Group | Hydrogenation or functionalization | Improve stability and provide a handle for immobilization |
Structure-Activity Relationship (SAR) Studies in Asymmetric Catalysis
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the three-dimensional structure of a catalyst influences its performance in asymmetric catalysis. For this compound and its derivatives, SAR studies aim to establish clear correlations between specific structural features and the observed catalytic activity, enantioselectivity, and diastereoselectivity. Although specific SAR studies on a wide range of this compound derivatives are not extensively documented, the principles derived from the broader class of cinchona alkaloids are highly relevant.
A critical aspect of SAR in this context is the role of the C9 substituent. The size and nature of the silyl group in O-silylated quinine (B1679958) derivatives can have a profound impact on the stereochemical outcome of a reaction. A larger silyl group can create a more defined chiral pocket, leading to higher enantioselectivity. However, excessive steric bulk may also hinder substrate approach and reduce the reaction rate.
The pseudo-enantiomeric relationship between quinine and quinidine (B1679956) derivatives is another key area of SAR studies. By comparing the catalytic performance of this compound with that of its diastereomer, trimethylsilylquinidine, researchers can often achieve opposite enantiomers of the product, providing a powerful tool for accessing both chiral outcomes.
Furthermore, SAR studies have illuminated the importance of the relative orientation of the quinoline and quinuclidine rings. The conformation of the molecule can be influenced by the nature of the substituents, which in turn affects the geometry of the active site and the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern stereoselection.
The following table summarizes key structural features of silylated cinchona alkaloids and their general influence on catalytic performance in asymmetric synthesis.
| Structural Feature | Influence on Catalysis | General Observation |
| Size of the C9-O-silyl group | Steric control of substrate approach | Larger groups can increase enantioselectivity to a point. |
| Diastereomeric backbone (quinine vs. quinidine) | Determines the absolute configuration of the product | Often provides access to opposite enantiomers. |
| Substituents on the quinoline ring | Electronic effects on the catalyst's Lewis basicity | Can modulate reaction rates and catalyst-substrate binding. |
| Flexibility of the C8-C9 bond | Conformation of the catalytic pocket | Influences the precise arrangement of interacting groups. |
Development of Heterogenized or Immobilized this compound Catalysts for Process Research
The transition of a homogeneous catalyst from a laboratory-scale curiosity to an industrially viable tool often necessitates its immobilization onto a solid support. The development of heterogenized or immobilized this compound catalysts is a crucial area of process research, aimed at facilitating catalyst recovery, reuse, and integration into continuous flow processes. This approach offers significant economic and environmental benefits by reducing catalyst waste and simplifying product purification.
A variety of solid supports have been explored for the immobilization of cinchona alkaloids, and these methodologies are applicable to this compound. Common supports include inorganic materials like silica (B1680970) gel, alumina, and zeolites, as well as organic polymers such as polystyrene and poly(methyl methacrylate). The choice of support depends on factors like mechanical stability, surface area, and chemical compatibility with the reaction conditions.
The covalent attachment of the catalyst to the support is a widely used strategy to prevent leaching. For this compound, the vinyl group at the C3 position of the quinuclidine ring serves as a convenient handle for covalent linkage. This can be achieved through various chemical transformations, such as hydroboration-oxidation followed by esterification or etherification with a functionalized support, or through radical addition reactions.
Another approach involves the synthesis of hybrid organic-inorganic materials where the cinchona alkaloid derivative is incorporated into a silica matrix via a sol-gel process. This method can lead to highly stable and robust catalysts with a uniform distribution of active sites.
The performance of a heterogenized catalyst is often compared to its homogeneous counterpart to assess the impact of immobilization on activity and selectivity. While immobilization can sometimes lead to a decrease in catalytic performance due to mass transfer limitations or altered catalyst conformation, careful design of the linker and the support can mitigate these effects.
The table below outlines common strategies for the immobilization of cinchona alkaloid-based catalysts.
| Immobilization Strategy | Description | Advantages |
| Covalent Grafting | Chemical bonding of the catalyst to a pre-formed support. | Strong attachment, minimizes leaching. |
| Sol-Gel Entrapment | Physical entrapment of the catalyst within a growing inorganic network. | High catalyst loading, good thermal stability. |
| Polymerization of a Monomeric Catalyst | Co-polymerization of a functionalized catalyst with other monomers. | Well-defined catalyst distribution, tunable polymer properties. |
| Non-covalent Adsorption | Physisorption of the catalyst onto a support via ionic or van der Waals interactions. | Simple preparation, but prone to leaching. |
Spectroscopic Techniques Employed in Elucidating Derivatization Outcomes in Research (excluding basic identification data)
Advanced spectroscopic techniques are indispensable for characterizing the outcomes of derivatization reactions of this compound and for gaining insight into the structure and behavior of the resulting catalysts. Beyond routine identification, these methods provide detailed information about molecular structure, conformation, and catalyst-substrate interactions.
Infrared (IR) Spectroscopy is particularly useful for monitoring the silylation of the C9 hydroxyl group. The disappearance of the broad O-H stretching band and the appearance of characteristic Si-O-C stretching vibrations provide clear evidence of successful derivatization. IR spectroscopy can also be used to characterize the functional groups introduced during further modifications and to study the interaction of the catalyst with substrates through changes in vibrational frequencies upon binding.
Mass Spectrometry (MS) , especially with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to determine the precise molecular weight of the derivatized catalysts and to confirm their elemental composition through high-resolution mass measurements. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by analyzing the fragmentation patterns of the parent ion.
Circular Dichroism (CD) Spectroscopy is a sensitive technique for studying the chiroptical properties of chiral molecules. Changes in the CD spectrum upon derivatization can provide information about conformational changes in the catalyst. CD spectroscopy can also be used to study the formation of chiral complexes between the catalyst and a substrate.
The application of these advanced spectroscopic techniques provides a comprehensive understanding of the structural and electronic consequences of derivatization, which is essential for establishing robust structure-activity relationships and for the rational design of improved catalysts.
Advancements in Methodologies Utilizing Trimethylsilylquinine As a Chiral Reagent or Auxiliary
Utilization in Asymmetric Synthesis of Complex Molecular Architectures
The application of Trimethylsilylquinine as a chiral ligand or auxiliary has been instrumental in the asymmetric synthesis of several complex molecular architectures. Its rigid, well-defined structure provides a robust chiral environment that can effectively bias the stereochemical outcome of a reaction. Research in this area has demonstrated its utility in achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of natural products and other biologically active compounds.
One notable area of application is in the catalysis of carbon-carbon bond-forming reactions. For instance, in aldol (B89426) and Michael addition reactions, this compound-derived catalysts have been shown to facilitate the formation of stereogenic centers with high fidelity. The trimethylsilyl (B98337) group can influence the conformational preferences of the catalyst-substrate complex, thereby enhancing the facial selectivity of the nucleophilic attack.
While specific examples directly citing this compound in the synthesis of exceptionally complex, named natural products are not prevalent in widely accessible literature, the principles of its application can be extrapolated from the extensive research on related quinine-based catalysts. The strategic placement of the bulky trimethylsilyl group is anticipated to create a more defined chiral pocket, which can be particularly advantageous when dealing with sterically demanding substrates often encountered in the later stages of a total synthesis.
Strategies for Chiral Transfer and Stereochemical Memory
The efficacy of this compound as a chiral auxiliary hinges on the efficient transfer of its inherent chirality to the substrate. This process is governed by the formation of a transient diastereomeric intermediate where the stereochemical information is relayed, often through non-covalent interactions such as hydrogen bonding or steric repulsion. The trimethylsilyl moiety plays a crucial role in these interactions, potentially amplifying the steric hindrance and leading to a more pronounced differentiation between the diastereomeric transition states.
A key strategy in leveraging this compound involves reactions where a transient prochiral intermediate is generated. The chiral environment provided by the auxiliary then directs the subsequent bond formation to favor one enantiomer over the other. The rigidity of the quinoline (B57606) framework ensures that the chiral information is reliably transmitted.
The concept of "stereochemical memory" refers to reactions where the chirality of a starting material is retained in the product, even after passing through an intermediate that might be expected to racemize. While direct studies on stereochemical memory specifically involving this compound are limited, the principles of using chiral auxiliaries to influence the conformation of reactive intermediates are well-established. The presence of the bulky trimethylsilyl group could potentially restrict the conformational freedom of such intermediates, thereby preserving the initial stereochemical information.
Integration into Cascade Reactions for Multistep Synthesis
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for increasing synthetic efficiency by combining multiple bond-forming events in a single operation without the isolation of intermediates. The integration of chiral catalysts or auxiliaries into these sequences allows for the construction of complex, stereochemically rich molecules in a highly streamlined fashion.
The use of this compound in this context would be to control the stereochemistry of one or more steps within the cascade. For a cascade to be successful, the reaction conditions must be compatible with all the individual transformations. The stability and catalytic activity of this compound under various reaction conditions would be a critical factor for its successful implementation.
For example, a hypothetical cascade could involve an initial asymmetric Michael addition catalyzed by a this compound derivative, followed by an intramolecular aldol cyclization. The stereocenter established in the first step would then direct the stereochemical outcome of the subsequent cyclization, leading to a product with multiple, well-defined stereocenters. The development of such integrated processes represents a significant advancement in the field of multistep synthesis, enabling the rapid assembly of complex molecular scaffolds from simple precursors.
Future Research Directions and Unexplored Avenues in Trimethylsilylquinine Chemistry
Expansion of Substrate Scope and Reaction Classes
A primary avenue for future research lies in broadening the range of substrates and reaction types that can be effectively catalyzed by Trimethylsilylquinine. Cinchona alkaloids are known to be outstanding catalysts for a wide variety of transformations, including oxidations, alkylations, and cycloadditions. nih.gov The exploration of this compound in these and other areas is a logical next step.
Key Research Objectives:
Novel Reaction Classes: Beyond the established ketene (B1206846) cycloadditions, research should target the application of this compound in other fundamental organic transformations. researchgate.net This could include Michael additions, Mannich reactions, and aza-Friedel-Crafts reactions, which are known to be catalyzed by other Cinchona derivatives. researchgate.netdovepress.com
Challenging Substrates: A significant challenge in catalysis is the development of methods that tolerate a wide range of functional groups and complex molecular architectures. nih.gov Future studies should focus on employing this compound to catalyze reactions on structurally complex substrates, moving beyond simple model systems to those more relevant to pharmaceutical and natural product synthesis. rsc.org
New Bond Formations: The quest for novel methods to construct challenging chemical bonds is a constant driver of chemical research. acs.orgnih.gov Investigating the potential of this compound to catalyze currently difficult-to-access bond formations, such as C-P, C-S, or C-halogen bonds, in an enantioselective manner would be a significant advancement.
| Potential Reaction Class | Target Substrate Type | Desired Outcome/Bond Formation | Rationale |
|---|---|---|---|
| Asymmetric Michael Addition | α,β-Unsaturated Ketones/Esters | Enantioselective C-C bond formation | Leverages the established basicity and chiral scaffold of Cinchona alkaloids. dovepress.com |
| Enantioselective Halofunctionalization | Alkenes | Chiral Halohydrins/Haloethers | Addresses the high demand for stereodefined halogenated compounds in synthesis. |
| [3+2] Cycloadditions | Azomethine Ylides and Alkenes | Highly substituted chiral pyrrolidines | Builds upon the success of Cinchona alkaloids in other cycloaddition reactions. nih.gov |
| Phase-Transfer Catalysis | Glycine Schiff Bases | Asymmetric alkylation for non-proteinogenic amino acid synthesis | The quinuclidine (B89598) nitrogen can be quaternized to create effective phase-transfer catalysts. wiley-vch.de |
Development of More Sustainable Catalytic Systems
The principles of green chemistry are increasingly central to the development of new catalytic processes. superchemistryclasses.com Future research on this compound should prioritize the creation of more sustainable and environmentally benign systems. This aligns with the broader push in the chemical industry to reduce waste, minimize energy consumption, and move away from harsh reaction conditions. chemicalindustryjournal.co.uksciltp.com
Strategies for Enhanced Sustainability:
Catalyst Immobilization and Recycling: Developing methods to immobilize this compound on solid supports (e.g., polymers, silica (B1680970), magnetic nanoparticles) would facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. chemicalindustryjournal.co.uk This reduces costs and minimizes the contamination of products with catalyst residues.
Reduced Catalyst Loading: Efforts to enhance the intrinsic activity of the catalyst or the catalytic system will allow for lower catalyst loadings, which is both economically and environmentally advantageous.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. researchgate.netnih.gov Integrating this compound catalysis into automated flow systems is a promising direction for future research. mdpi.com
This integration allows for rapid reaction optimization by systematically varying parameters like temperature, flow rate, and reagent concentration using automated platforms. soci.org Such systems can accelerate the discovery of new reactions and the development of efficient synthetic processes. nih.gov For instance, a process involving solid-phase catalysts packed into "reaction columns" has been shown to be effective for the asymmetric synthesis of β-lactams, demonstrating the potential for simplified purification and catalyst recovery in a continuous setup. nih.gov
| Parameter | Advantage in Flow Chemistry | Relevance to this compound Catalysis |
|---|---|---|
| Temperature Control | Precise and rapid heat exchange minimizes side reactions. | Allows for fine-tuning of reaction conditions to maximize enantioselectivity. |
| Mixing | Efficient and reproducible mixing at the micro-scale. | Ensures consistent reaction kinetics, leading to more reliable product yields and purity. |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Enables the exploration of reactions involving unstable intermediates like ketenes under safer conditions. |
| Automation & Scale-up | Seamless integration with purification and analysis; scaling by operating for longer times. researchgate.net | Facilitates rapid library synthesis for drug discovery and simplifies the transition from lab-scale to industrial production. chemicalindustryjournal.co.uk |
Deeper Computational Insights into Complex Catalytic Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalytic systems. google.com Applying modern computational methods to this compound catalysis can provide profound insights into reaction mechanisms and the origins of enantioselectivity.
Future research should employ techniques like Density Functional Theory (DFT) to:
Model the transition states of key reaction steps.
Elucidate the specific noncovalent interactions between the catalyst and substrates.
Predict how structural modifications to the catalyst would impact its performance.
This computational-first approach can guide experimental work, reducing the time and resources required for catalyst development. researchgate.net The use of artificial intelligence and machine learning could further accelerate this process by identifying patterns and predicting optimal catalyst structures from large datasets. superchemistryclasses.comsciltp.com
Exploration of New Noncovalent Interactions for Enantiocontrol
The stereochemical outcome of many organocatalytic reactions is governed by subtle noncovalent interactions between the catalyst and the substrate, such as hydrogen bonding and π-π stacking. wiley-vch.deusf.edu The structure of Cinchona alkaloids, with their quinoline (B57606) and quinuclidine fragments, provides multiple sites for such interactions. researchgate.net
A fascinating and underexplored avenue of research is the rational design of new this compound derivatives that incorporate additional functional groups capable of forming specific, targeted noncovalent interactions. For example, installing hydrogen-bond donors or acceptors, or groups that can engage in halogen bonding or cation-π interactions, could lead to catalysts with significantly enhanced selectivity and activity. This approach aims to create a more organized and rigid transition state assembly, thereby amplifying the chiral induction.
Q & A
Basic: What are the recommended methods for synthesizing Trimethylsilylquinine with high purity?
Methodological Guidance:
- Reaction Optimization : Use silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions, with pyridine or triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via analytical HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .
- Validation : Compare spectral data with literature values (CAS 75332-25-1) and ensure >95% purity for biological assays .
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Guidance:
- Spectroscopic Analysis : Use ¹H NMR to verify silyl group incorporation (δ 0.1–0.3 ppm for TMS protons) and absence of unreacted quinine hydroxyl groups. Cross-validate with FT-IR (loss of -OH stretch at ~3200 cm⁻¹) .
- Mass Spectrometry : Perform HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 361.2 (calculated for C₂₃H₃₃N₂O₂Si) .
- Purity Metrics : Report retention time consistency in HPLC and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: What experimental strategies can resolve discrepancies in reported bioactivity data of this compound?
Methodological Guidance:
- Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), temperature (37°C ± 0.5), and cell passage number. Include positive controls (e.g., chloroquine for antimalarial studies) .
- Stability Testing : Pre-incubate compound in assay buffer (pH 7.4) and quantify degradation via LC-MS to rule out false negatives .
- Meta-Analysis : Systematically compare literature protocols using PRISMA guidelines, highlighting differences in IC₅₀ determination methods (e.g., fluorometric vs. colorimetric assays) .
Advanced: How can computational modeling be integrated with experimental data to elucidate this compound's mechanism of action?
Methodological Guidance:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Plasmodium cytochrome bc₁ complex). Validate poses with molecular dynamics simulations (GROMACS) .
- Mutagenesis Validation : Design site-directed mutants (e.g., Tyr268→Phe in PfATP6) and test activity shifts. Correlate with docking predictions .
- Kinetic Analysis : Perform stopped-flow assays to measure binding constants (kₐ, kᵢ) and compare with computational ΔG values .
Basic: What are the critical storage conditions to maintain this compound stability in long-term studies?
Methodological Guidance:
- Storage : Store lyophilized solid at -20°C under argon, shielded from light. For solutions, use anhydrous DMSO (sealed with molecular sieves) and avoid freeze-thaw cycles .
- Stability Monitoring : Conduct quarterly HPLC checks and NMR to detect hydrolysis (reappearance of quinine hydroxyl groups) .
Advanced: What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacological assays?
Methodological Guidance:
- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and R² values .
- Replication Strategy : Use ≥3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey test for cross-group comparisons .
- Outlier Handling : Predefine exclusion criteria (e.g., values beyond ±2SD from mean) and justify in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
